3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-4-one is a heterocyclic compound that belongs to the class of triazines. It has a molecular formula of C10H11N3OS and a molecular weight of 221.28 g/mol
Preparation Methods
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable thiol with a triazine derivative under acidic or basic conditions can lead to the formation of the desired compound . Industrial production methods may involve the use of commercially available reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In materials science, it can be used to develop novel materials with specific properties, such as conductivity or catalytic activity . Additionally, it has applications in the study of biochemical mechanisms and the development of chemical labels .
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity and leading to downstream effects. For example, it may inhibit certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-4-one can be compared with other similar compounds, such as 1,2,4-triazoles and triazolopyrazines. These compounds share structural similarities but differ in their specific functional groups and properties . For instance, 1,2,4-triazoles are known for their antimicrobial and anticancer activities, while triazolopyrazines are used in medicinal chemistry for their potential therapeutic applications . The uniqueness of 3-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-4-one lies in its specific combination of a triazine ring with a thiol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C10H11N3OS/c1-13-10(14)8-6-4-2-3-5-7(6)15-9(8)11-12-13/h2-5H2,1H3 |
InChI Key |
JRNMITOICVFZHK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N=N1)SC3=C2CCCC3 |
Canonical SMILES |
CN1C(=O)C2=C(N=N1)SC3=C2CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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